molecular formula C5H10O6 B1238847 L-arabinonic acid

L-arabinonic acid

Cat. No. B1238847
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-YVZJFKFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-arabinonic acid is the L-enantiomer of arabinonic acid. It is a conjugate acid of a L-arabinonate. It is an enantiomer of a D-arabinonic acid.

Scientific Research Applications

Biotechnological Production and Application

L-Arabinonic acid is generated through the enzymatic or microbial oxidation of L-arabinose, a process pivotal in biotechnology. It is used in the synthesis of valuable chemical compounds and intermediates. For instance, microbial pathways have been developed to convert L-arabinose into L-arabinonic acid and further into 1,2,4-butanetriol, a precursor for energetic materials, showcasing its potential in producing complex molecules through biocatalysis (Niu, Molefe, & Frost, 2003).

Enzyme Catalysis and Structural Insights

The study of enzymes that interact with L-arabinonic acid, such as L-arabinonate dehydratase, provides deep insights into enzymatic mechanisms and structural biology. The crystal structure analysis of L-arabinonate dehydratase reveals its complex catalytic mechanism involving a [2Fe-2S] cluster, which opens avenues for enzyme engineering and the development of biocatalysts for industrial applications (Rahman et al., 2017).

Agricultural Applications

In agriculture, research explores the use of L-arabinonic acid in plant protection. A study demonstrated its effectiveness in controlling tomato bacterial wilt, indicating its potential as an eco-friendly plant protection agent. This application leverages the sugar's ability to modulate plant responses and microbial interactions in the rhizosphere, providing a novel approach to disease management in crops (Fu et al., 2020).

Novel Metabolic Pathways

L-Arabinonic acid plays a role in understanding and engineering novel metabolic pathways in microorganisms. Studies on non-phosphorylative metabolism in bacteria, for instance, shed light on alternative pathways for pentose utilization, with L-arabinonic acid being a key intermediate. Such research not only expands our knowledge of microbial metabolism but also opens up new possibilities for metabolic engineering to produce value-added chemicals from renewable resources (Watanabe et al., 2019).

properties

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

IUPAC Name

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-YVZJFKFKSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O

SMILES

C(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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